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Compound of Interest

Compound Name: Enzalutamide-d6

Cat. No.: B12412662 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Enzalutamide-d6 is the deuterated analog of Enzalutamide, a potent second-generation

nonsteroidal antiandrogen. It is primarily utilized as an internal standard in pharmacokinetic and

metabolic studies of Enzalutamide due to its similar chemical and physical properties but

distinct mass. This guide provides an in-depth look at the chemical properties, structure, and

relevant experimental protocols for Enzalutamide-d6.

Core Chemical Properties
Enzalutamide-d6 is a white to off-white solid.[1] Its key chemical identifiers and properties are

summarized in the table below for easy reference.
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Property Value

Molecular Formula C21H10D6F4N4O2S[2][3]

Molecular Weight 470.47 g/mol [2]

CAS Number 1443331-94-9[2][4]

IUPAC Name

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-4-oxo-2-

sulfanylidene-5,5-

bis(trideuteriomethyl)imidazolidin-1-yl]-2-fluoro-

N-methylbenzamide[4]

Synonyms Enzalutamide D6, MDV3100-d6[2][4]

Solubility
Soluble in Methanol[3], DMSO, DMF, and

Ethanol[5]

Storage Long-term storage at 2-8°C is recommended[2]

Chemical Structure
Enzalutamide-d6 is structurally identical to Enzalutamide, with the exception of six deuterium

atoms replacing the hydrogen atoms on the two methyl groups at the C5 position of the

imidazolidine ring.[2][4] This isotopic labeling provides a mass shift that allows for its

differentiation from the parent drug in mass spectrometry-based assays.
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Chemical structure of Enzalutamide-d6.

Experimental Protocols
Synthesis
The synthesis of Enzalutamide-d6 follows a similar pathway to that of Enzalutamide, with the

introduction of deuterated methyl groups. An improved and practical synthesis of the parent

compound has been described, which can be adapted for the deuterated analog.[6] The

general synthetic strategy involves the following key steps:

Methyl Esterification: Starting from a suitable benzoic acid derivative, the carboxylic acid is

converted to a methyl ester.
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Ullmann Ligation: This step involves a copper-catalyzed coupling reaction to form a key

carbon-nitrogen bond.

Second Methyl Esterification: A subsequent esterification is performed.

Ring Closing Reaction: The imidazolidine ring is formed in this crucial step.

Final Methyl Amidation: The final step involves the formation of the amide linkage to yield the

target molecule.

This process is designed to be efficient and scalable, avoiding highly toxic reagents and

multiple recrystallization steps.[6]

Analytical Methodologies
Enzalutamide-d6 is primarily used as an internal standard in bioanalytical methods for the

quantification of Enzalutamide.

1. Quantification in Human Plasma via LC-MS/MS

Objective: To determine the concentration of Enzalutamide and its active metabolite, N-

desmethylenzalutamide, in human plasma.

Internal Standard: Enzalutamide-d6.[7]

Methodology:

Sample Preparation: Protein precipitation is used to extract the analytes from the plasma

matrix.[7]

Chromatographic Separation: The extracted sample is injected into a C18 column with

gradient elution for separation.[7]

Detection: A tandem quadrupole mass spectrometer operating in positive ion mode is used

for detection and quantification.[7]

Stability: Enzalutamide-d6, as an internal standard, has been shown to be stable in stock

solutions for at least 11 months at -40°C.[7]
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2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

A stability-indicating RP-HPLC method has been developed for the quantification of

Enzalutamide in bulk and pharmaceutical dosage forms, a method that is also applicable to

Enzalutamide-d6.[8]

Chromatographic Conditions:

Column: C18 (250 mm × 4.6 mm, 5 µm).[8]

Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 3.5) in a 60:40 v/v ratio.

[8]

Flow Rate: 1.0 mL/min.[8]

Detection Wavelength: 215 nm.[8]

Validation: The method has been validated according to ICH Q2(R1) guidelines and has

demonstrated excellent linearity, accuracy, precision, and robustness.[8]

Mechanism of Action: Androgen Receptor Signaling
Pathway
Enzalutamide exerts its therapeutic effect by potently inhibiting the androgen receptor (AR)

signaling pathway at multiple steps.[9][10] As a deuterated analog, Enzalutamide-d6 is

expected to have the same mechanism of action.

Competitive Inhibition of Androgen Binding: Enzalutamide binds to the ligand-binding domain

of the AR with a much higher affinity than endogenous androgens like testosterone and

dihydrotestosterone (DHT), thereby preventing receptor activation.[11][12]

Inhibition of Nuclear Translocation: Upon androgen binding, the AR typically translocates

from the cytoplasm to the nucleus. Enzalutamide prevents this nuclear translocation of the

activated AR.[11][12]

Impairment of DNA Binding and Coactivator Recruitment: Even if some AR molecules were

to translocate to the nucleus, Enzalutamide disrupts their ability to bind to specific DNA
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sequences known as androgen response elements (AREs).[11][12] It also interferes with the

recruitment of co-activator proteins necessary for the transcription of androgen-responsive

genes.[11]

This multi-faceted inhibition of the AR signaling pathway leads to decreased proliferation and

increased apoptosis of prostate cancer cells.[12]
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Mechanism of action of Enzalutamide-d6 on the AR signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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